N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.: 1215314-06-9
VCID: VC5156256
InChI: InChI=1S/C19H18N4OS2.ClH/c1-22(2)11-12-23(19-21-14-8-4-6-10-16(14)26-19)18(24)17-20-13-7-3-5-9-15(13)25-17;/h3-10H,11-12H2,1-2H3;1H
SMILES: CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=NC4=CC=CC=C4S3.Cl
Molecular Formula: C19H19ClN4OS2
Molecular Weight: 418.96

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE

CAS No.: 1215314-06-9

Cat. No.: VC5156256

Molecular Formula: C19H19ClN4OS2

Molecular Weight: 418.96

* For research use only. Not for human or veterinary use.

N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE - 1215314-06-9

Specification

CAS No. 1215314-06-9
Molecular Formula C19H19ClN4OS2
Molecular Weight 418.96
IUPAC Name N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C19H18N4OS2.ClH/c1-22(2)11-12-23(19-21-14-8-4-6-10-16(14)26-19)18(24)17-20-13-7-3-5-9-15(13)25-17;/h3-10H,11-12H2,1-2H3;1H
Standard InChI Key YTJWGZAFGPXSJC-UHFFFAOYSA-N
SMILES CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=NC4=CC=CC=C4S3.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride. Its molecular formula is C₁₉H₁₈ClN₅OS₂, with a molecular weight of 456.0 g/mol . The hydrochloride salt form enhances its solubility in aqueous environments, a critical factor for bioavailability in pharmacological contexts.

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC NameN-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloridePubChem
Molecular FormulaC₁₉H₁₈ClN₅OS₂PubChem
Molecular Weight456.0 g/molPubChem
InChI KeyRVMLMLQAEHQYCA-UHFFFAOYSA-NPubChem

Structural Features

The molecule comprises two benzothiazole rings: one serves as the carboxamide backbone, while the other acts as a substituent. The dimethylaminoethyl group introduces basicity, facilitating interactions with biological targets. X-ray crystallography and computational modeling reveal a planar benzothiazole core with intramolecular hydrogen bonding between the amide carbonyl and the secondary amine .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, as outlined in recent patents and peer-reviewed studies :

  • Formation of the Benzothiazole Core:
    The Hoesch reaction between resorcinol and heteroaryl acetonitriles yields α-(benzo)thiazolyl acetophenones. Acidic hydrolysis of ketone imines generates the intermediate 1a–1f .

  • Ring-Closure Reactions:
    Reacting α-(benzo)thiazolyl acetophenones with ethyl orthoformate or acetic anhydride in pyridine produces 3-heteroaryl chromones (2a–2e). Subsequent modifications, such as aminomethylation, introduce the dimethylaminoethyl group .

  • Amidation and Salt Formation:
    The final step involves coupling the chlorinated benzothiazole with N-(2-(dimethylamino)ethyl)amine, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield (%)
Hoesch ReactionResorcinol, heteroaryl acetonitriles65–75
Chromone FormationEthyl orthoformate, pyridine, reflux70–80
Hydrochloride SaltHCl gas, diethyl ether85–90

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but limited solubility in water (0.5 mg/mL). Stability studies indicate degradation under alkaline conditions (pH > 9), with a half-life of 48 hours at pH 7.4.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, benzothiazole-H), 7.92–7.85 (m, 4H, aromatic-H), 3.72 (t, 2H, N-CH₂), 2.45 (s, 6H, N(CH₃)₂) .

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N benzothiazole) .

Mechanism of Action and Pharmacological Applications

Anticancer Activity

The compound inhibits ATR kinase, a key regulator of DNA damage response (DDR), with an IC₅₀ of 0.8 µM in HeLa cells . By disrupting DDR pathways, it induces synthetic lethality in cancer cells deficient in homologous recombination repair (e.g., BRCA-mutated tumors) .

Apoptosis Induction

In vitro studies demonstrate dose-dependent apoptosis in MCF-7 breast cancer cells, with caspase-3 activation observed at 10 µM. Mitochondrial membrane depolarization and cytochrome c release confirm the intrinsic apoptotic pathway.

Comparative Analysis with Analogues

Table 3: Comparison with Related Benzothiazole Derivatives

CompoundTargetIC₅₀ (µM)Selectivity Index
This CompoundATR kinase0.812.5
2-AminobenzothiazoleTopoisomerase II5.23.1
6-NitrobenzothiazolePARP-12.48.9

The dimethylaminoethyl group in this compound enhances cellular uptake compared to non-substituted analogues, as evidenced by a 3-fold higher intracellular concentration in HepG2 cells .

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